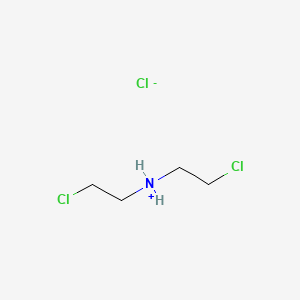

Bis(2-chloroethyl)ammonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bis(2-chloroethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[NH2+]CCCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

334-22-5 (Parent) | |

| Record name | Nor-HN2 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

178.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-48-7 | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nor-HN2 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)ammonium chloride (CAS 821-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as nornitrogen mustard hydrochloride, is a bifunctional alkylating agent with the CAS number 821-48-7. It is a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based chemotherapeutic agents. Its high reactivity, derived from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, most notably DNA. This interaction leads to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental applications, and safety protocols.

Chemical and Physical Properties

This compound is the hydrochloride salt of the secondary amine bis(2-chloroethyl)amine, which enhances its stability and water solubility. It typically presents as a white to light beige crystalline powder.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 821-48-7 | |

| Molecular Formula | C₄H₁₀Cl₃N or (ClCH₂CH₂)₂NH₂Cl | |

| Molecular Weight | 178.49 g/mol | |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 212-215 °C (with decomposition) | |

| Solubility | Soluble in water (>100 g/L) | |

| EC Number | 212-479-5 | |

| MDL Number | MFCD00012515 |

Mechanism of Action: DNA Alkylation

The biological activity of this compound is driven by its potent ability to alkylate DNA. This process is central to its cytotoxic effects and its utility as a precursor for anticancer drugs. The mechanism involves a two-step intracellular reaction:

-

Aziridinium (B1262131) Ion Formation: The process begins with an intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks an adjacent carbon atom, displacing a chloride ion to form a highly reactive and electrophilic aziridinium (or ethylenimonium) cation intermediate.

-

DNA Alkylation: This reactive aziridinium ion is then attacked by a nucleophilic site on a DNA base. The N7 position of guanine (B1146940) is the most common target for this alkylation.

-

Cross-linking: The molecule's bifunctional nature allows this process to repeat with the second chloroethyl arm. This enables the agent to bind to a second guanine base, resulting in the formation of a covalent interstrand cross-link (ICL), which connects the two strands of the DNA helix. Intrastrand cross-links and monofunctional adducts also occur.

These DNA lesions, particularly the interstrand cross-links, are highly cytotoxic because they create a complete block to essential cellular processes like DNA replication and transcription.

Figure 1. Chemical activation and DNA alkylation pathway.

Cellular Response and Apoptosis

The formation of DNA interstrand cross-links triggers a complex DNA Damage Response (DDR) pathway. The cell cycle is typically arrested, often in the G2 phase, to provide time for DNA repair. Key signaling proteins such as ATM and ATR are activated. However, if the damage is too extensive for cellular repair machinery to handle, the cell is directed towards apoptosis (programmed cell death). This process involves the activation of a cascade of caspase enzymes, which execute the systematic dismantling of the cell, contributing to the antitumor effect of nitrogen mustards.

An In-depth Technical Guide to Bis(2-chloroethyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-chloroethyl)ammonium chloride, a pivotal chemical intermediate and potent alkylating agent. The document details its fundamental chemical properties, outlines key experimental protocols for its application in synthesis, and illustrates its mechanism of action.

Core Chemical and Physical Data

This compound, also known as nor-nitrogen mustard hydrochloride, is a crystalline solid that serves as a crucial precursor in the synthesis of various pharmaceuticals, most notably as an intermediate for certain chemotherapeutic agents.[1] Its high reactivity is attributed to the two chloroethyl groups, which enable it to function as a bifunctional alkylating agent.[2][3]

For clarity and comparative ease, the essential quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H10Cl3N[3][4] |

| (ClCH2CH2)2NH2Cl[5] | |

| Molecular Weight | 178.49 g/mol [2][3][5] |

| Melting Point | 212-215 °C (with decomposition) |

| Solubility in Water | >100 g/L |

| CAS Number | 821-48-7[2] |

Mechanism of Action: DNA Alkylation

The cytotoxic effects of this compound and its derivatives are primarily due to their ability to covalently modify DNA.[5] The process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium (B1262131) ion intermediate.[5] This electrophilic intermediate is then susceptible to attack by nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being the principal target.[5][6] The bifunctional nature of the molecule allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand or intrastrand DNA cross-links, ultimately impeding DNA replication and transcription.[5]

Experimental Protocols

This compound is a key building block in organic synthesis, particularly for nitrogen-containing heterocyclic compounds. Below are detailed protocols for its use in the synthesis of a piperazine (B1678402) derivative and the chemotherapeutic agent, cyclophosphamide.

Safety Precaution: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[2]

Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride

This protocol outlines the de novo construction of a piperazine ring, a common scaffold in pharmaceuticals.[3]

Materials:

-

This compound

-

Protic solvent (e.g., n-butanol or methanol (B129727) for work-up)

Procedure:

-

In a suitable reaction vessel, charge the 2,3-dichloroaniline.

-

Heat the aniline (B41778) to a temperature between 90-120 °C.

-

Add this compound portion-wise. The mass ratio of 2,3-dichloroaniline to this compound should be maintained between 1:0.8 and 1:2.0.

-

Increase the reaction temperature to 120-220 °C and maintain for 4 to 34 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and add a protic solvent such as n-butanol.

-

Reflux the mixture for 1 hour, then cool to facilitate the crystallization of the crude product.

-

Filter the crude product.

-

Purify the product by recrystallization from a suitable solvent, such as methanol, to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Protocol 2: One-Pot Synthesis of Cyclophosphamide

This protocol describes an efficient one-pot, two-stage synthesis of the anticancer drug cyclophosphamide.[7]

Materials:

-

This compound

-

Phosphoryl chloride (POCl₃)

-

3-aminopropan-1-ol

-

N-methylmorpholine

-

Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure: Stage 1: Formation of the Phosphoramidic Dichloride Intermediate

-

Place this compound (e.g., 5 g, 0.028 mol) and N-methylmorpholine (8.4 equivalents) into a two-necked flask equipped with a stirrer under an inert atmosphere.

-

Cool the flask and its contents to approximately 4°C using an ice bath.

-

Slowly add phosphoryl chloride to the cooled mixture.

-

Allow the reaction to proceed, forming the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is typically not isolated.

Stage 2: Cyclization to form Cyclophosphamide

-

In a separate flask, prepare a solution of 3-aminopropan-1-ol.

-

Cool the solution of the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate from Stage 1 to 0-5°C.

-

Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.

-

Allow the reaction mixture to stir at room temperature for approximately 15 hours.

Work-up and Purification:

-

To the reaction flask, add ethyl acetate and water and stir vigorously.

-

Separate the organic layer. The aqueous layer may be extracted again with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic solution under reduced pressure to yield crude cyclophosphamide.

-

The crude product can be further purified by recrystallization or chromatography as needed.

References

- 1. Comparative metabolism of 2-[bis(2-chloroethyl)amino]tetrahydro-2-H-1,3,2-oxazaphosphorine-2-oxide (cyclophosphamide) and its enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Bis(2-chloroethyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)ammonium chloride, a progenitor of the nitrogen mustard class of alkylating agents, continues to be a subject of significant interest in oncology and toxicology.[1] Also known as chlormethine or mechlorethamine (B1211372), its potent cytotoxic effects are primarily mediated through the covalent modification of cellular macromolecules, with deoxyribonucleic acid (DNA) being the principal target.[2][3] This technical guide provides a comprehensive overview of the compound's mechanism of action, from its chemical activation to the induction of programmed cell death. It details the formation of the reactive aziridinium (B1262131) ion, the subsequent alkylation of DNA leading to the formation of cytotoxic interstrand cross-links (ICLs), and the cellular response to this genomic insult.[1][4] Furthermore, this document summarizes key quantitative cytotoxicity data, provides detailed protocols for essential experimental assays, and visualizes the core mechanisms and workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Properties and Activation

This compound is a bifunctional alkylating agent characterized by two chloroethyl groups attached to a central nitrogen atom.[1] In an aqueous environment, the compound undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as a nucleophile, displacing one of the chloride ions to form a highly strained and electrophilic three-membered ring known as the aziridinium (or ethyleneiminium) ion.[4][5] This reactive intermediate is the primary species responsible for the compound's alkylating activity.[3][6]

Caption: Intramolecular cyclization of this compound.

Molecular Mechanism of Action: DNA Alkylation

The cornerstone of this compound's cytotoxic effect is its ability to covalently modify DNA.[7] The highly electrophilic aziridinium ion is readily attacked by nucleophilic sites within the DNA molecule. The N7 position of guanine (B1146940) is the most frequent target for this alkylation, although the N3 position of adenine (B156593) can also be affected.[6][8]

This initial reaction results in a monofunctional adduct, where one of the chloroethyl arms is covalently bound to a DNA base. The second chloroethyl arm can then undergo a similar cyclization and alkylation reaction.[4] If this second alkylation event occurs on a guanine residue on the complementary DNA strand, it results in the formation of a highly toxic DNA interstrand cross-link (ICL).[3][9] These ICLs physically prevent the separation of the DNA strands, thereby blocking the essential cellular processes of DNA replication and transcription.[1][10]

Caption: Mechanism of DNA alkylation and interstrand cross-link formation.

Cellular and Molecular Consequences

The formation of ICLs triggers a complex and robust cellular response known as the DNA Damage Response (DDR).[1][6] This signaling network is orchestrated by sensor proteins, primarily the kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which recognize the stalled replication forks and DNA distortions caused by the ICLs.[1]

Activation of the DDR leads to several downstream events:

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to provide time for DNA repair before the cell attempts to divide.[1]

-

DNA Repair: Specialized and complex enzymatic pathways are activated to attempt to repair the ICL.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive and cannot be repaired, the DDR pathway will initiate apoptosis.[3][7] This is a critical anti-cancer mechanism, as it eliminates cells with compromised genomic integrity. The apoptotic cascade involves the activation of caspase enzymes, which systematically dismantle the cell.[1]

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from its methylated analog, mechlorethamine (HN2), and other nitrogen mustard derivatives provide a valuable reference for its cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bis(2-chloroethyl)methylamine (HN2) | HaCaT (Keratinocytes) | 14.45 | [11] |

| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 | [11] |

| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 (Prostate) | 9.37 | [11] |

| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [11] |

| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402/5-FU (Drug-Resistant) | 0.84 | [11] |

| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50 | [11] |

| Evodiamine-Nitrogen Mustard Hybrid (9c) | THP-1 (Leukemia) | 4.05 | [11] |

| Evodiamine-Nitrogen Mustard Hybrid (9c) | HepG2 (Hepatocellular Carcinoma) | 17.04 | [11] |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay methodology.[11]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Cross-link Detection

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.[9]

Principle: DNA from a single cell is subjected to electrophoresis. Undamaged DNA remains compact, while fragmented DNA migrates, forming a "comet tail." The presence of cross-links reduces the migration of DNA fragments induced by a secondary DNA damaging agent (e.g., radiation), leading to a smaller comet tail.

Protocol:

-

Cell Treatment: Expose cells to various concentrations of this compound for a defined period.

-

Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Secondary Damage: Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays) to induce random DNA strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of DNA cross-links.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to the exposed PS. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and then harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: A general experimental workflow for assessing the compound's effects.

Conclusion

This compound exerts its potent cytotoxic effects through a well-defined mechanism of action. Its activation to a reactive aziridinium ion enables the alkylation of DNA, leading to the formation of interstrand cross-links that are highly disruptive to cellular processes. The subsequent activation of the DNA Damage Response pathway ultimately determines the cell's fate, leading to cell cycle arrest and, in cases of extensive damage, apoptosis. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the continued development of alkylating agents in cancer therapy and for assessing their toxicological profiles.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. researchgate.net [researchgate.net]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the DNA Alkylation Mechanism of Bis(2-chloroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine (B1207034), a prototypical nitrogen mustard, is a bifunctional alkylating agent that exhibits potent cytotoxic effects primarily through its covalent interaction with DNA.[1] This guide elucidates the core mechanism of DNA alkylation by bis(2-chloroethyl)amine, detailing the activation process, the spectrum of DNA adducts formed, and the subsequent cellular responses. This document provides quantitative data on adduct formation, outlines detailed experimental protocols for their characterization, and presents key mechanistic and workflow diagrams to support research and drug development in oncology and toxicology.

Mechanism of DNA Alkylation

The cytotoxic activity of bis(2-chloroethyl)amine is predicated on its ability to form a highly reactive electrophilic intermediate that subsequently alkylates nucleophilic sites on DNA.[1] This process can be dissected into two principal stages: activation and DNA modification.

Activation via Intramolecular Cyclization

The alkylating cascade is initiated by a spontaneous intramolecular cyclization reaction. The nitrogen atom, acting as a nucleophile, attacks one of the β-chloroethyl groups, displacing the chloride ion. This results in the formation of a strained, three-membered aziridinium (B1262131) ion.[1][2] This intermediate is highly electrophilic and readily reacts with biological nucleophiles, with DNA being a primary target.[1] The stability of bis(2-chloroethyl)amine is pH-dependent; under acidic conditions (pH 2-3), the nitrogen is protonated, which inhibits this cyclization and enhances stability.[2]

DNA Alkylation: Monoadduct and Cross-link Formation

The highly reactive aziridinium ion is attacked by nucleophilic centers within the DNA molecule. The primary site of alkylation is the N7 position of guanine (B1146940) residues, with the N3 position of adenine (B156593) being a secondary target.[1][3] This initial reaction results in the formation of a monoadduct, where one arm of the nitrogen mustard is covalently attached to a DNA base.[4]

The bifunctional nature of bis(2-chloroethyl)amine allows for a second alkylation event.[1] The remaining chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate another nucleophilic site on the DNA. This can lead to the formation of two major types of highly cytotoxic lesions:

-

Intrastrand cross-links: The second alkylation occurs on the same DNA strand, often linking two adjacent guanine residues.

-

Interstrand cross-links (ICLs): The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the DNA double helix.[1][5] ICLs are particularly cytotoxic as they physically obstruct DNA replication and transcription.[1][6]

The formation of these adducts, particularly ICLs, poses a significant challenge to the cell's genomic integrity, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][7]

Visualization of the Alkylation Mechanism

The following diagram illustrates the activation of bis(2-chloroethyl)amine and its subsequent reaction with DNA to form monoadducts and interstrand cross-links.

Caption: Mechanism of bis(2-chloroethyl)amine activation and DNA alkylation.

Quantitative Data on DNA Adduct Formation

The relative abundance of different DNA adducts is a critical determinant of the biological consequences of exposure to bis(2-chloroethyl)amine. The following tables summarize the quantitative data on DNA adduct formation in MDA-MB-231 human breast cancer cells exposed to bis(2-chloroethyl)ethylamine (B1220662), a close structural analog, for 24 hours.[4][8]

Table 1: Relative Abundance of DNA Adducts

| DNA Adduct Type | Adducts per 10^7 Bases | Reference |

| N7-Guanine Monoadduct (NM-G) | 970 | [4][8] |

| Guanine-Guanine Cross-link (G-NM-G) | 240 | [4][8] |

| Formamidopyrimidine Monoadduct (NM-FapyG) | 180 | [4][8] |

| Formamidopyrimidine-Guanine Cross-link (FapyG-NM-G) | 6.0 | [4][8] |

Table 2: Comparison of Adduct Types in Calf Thymus DNA vs. MDA-MB-231 Cells

| Adduct Type | Predominant in Calf Thymus DNA (1 µM NM) | Predominant in MDA-MB-231 Cells (100 µM NM, 24h) | Reference |

| Monoadducts | NM-G | NM-G | [4][8] |

| Cross-links | G-NM-G | G-NM-G (at ~25% the level of NM-G) | [4][8] |

| Fapy Adducts | NM-FapyG at ~20% of NM-G | NM-FapyG at ~20-25% of NM-G | [4][8] |

Experimental Protocols

Quantification of DNA Adducts by UPLC-MS/MS

This protocol describes a robust method for the characterization and measurement of guanine adducts formed by bis(2-chloroethyl)amine.[4][8]

4.1.1. DNA Isolation and Hydrolysis

-

DNA Isolation: Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. The purity of the DNA should be confirmed by a 260/280 nm absorbance ratio of approximately 1.8.[1]

-

Two-Stage Neutral Thermal Hydrolysis: This method is designed to mitigate the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.[4][8]

-

Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.[1]

-

Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.[1]

-

4.1.2. UPLC-MS/MS Analysis

-

Instrumentation: Utilize an ultra-performance liquid chromatography (UPLC) system coupled to an ion trap mass spectrometer with multistage scanning (MS³) capability.[8]

-

Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Employ a gradient elution starting with a low percentage of mobile phase B, ramping up to elute the adducts, followed by re-equilibration.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each adduct.

-

-

Quantification: Generate calibration curves using authentic standards for each adduct to be quantified. The limit of quantification is typically in the range of 0.3 to 1.6 adducts per 10^7 DNA bases.[4][8]

Experimental Workflow Diagram

Caption: Workflow for DNA adduct analysis by UPLC-MS/MS.

Cellular Response to DNA Alkylation

The formation of DNA adducts by bis(2-chloroethyl)amine triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9] This response aims to repair the damage, but if the damage is too extensive, it can lead to programmed cell death (apoptosis).

Key signaling pathways involved in the DDR to nitrogen mustard-induced damage include:

-

ATR/ATM Kinase Activation: The presence of DNA adducts, particularly those that stall replication forks, leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.

-

p53 Activation: Activated ATM/ATR phosphorylate and activate the tumor suppressor protein p53.

-

Cell Cycle Arrest: p53 induces the expression of proteins like p21, which leads to cell cycle arrest, providing time for the cell to repair the DNA damage.

-

Apoptosis Induction: If the DNA damage is irreparable, activated p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins.

DNA Damage Response Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Adenine-containing DNA-DNA cross-links of antitumor nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Characterization of nitrogen mustard formamidopyrimidine adduct formation of bis(2-chloroethyl)ethylamine with calf thymus DNA and a human mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Bis(2-chloroethyl)ammonium chloride physical and chemical properties

An In-depth Technical Guide on Bis(2-chloroethyl)ammonium chloride: Core Physical and Chemical Properties

Introduction

This compound, also known as nor-nitrogen mustard hydrochloride, is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals.[1] It serves as a crucial intermediate in the synthesis of various chemotherapeutic agents, most notably cyclophosphamide.[2][3] Its high reactivity, which stems from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, particularly DNA.[1] This interaction results in the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Due to its hazardous nature, it must be handled with extreme caution in a controlled laboratory setting.[3]

Physical and Chemical Properties

This compound is a white to light beige crystalline powder.[1][4] It is known to be hygroscopic and should be stored accordingly.[5]

| Property | Value | Source(s) |

| Molecular Formula | C4H10Cl3N | [2][4][6] |

| Molecular Weight | 178.49 g/mol | [6] |

| Melting Point | 212-215 °C (with decomposition) | |

| 219.5 °C | [1][2] | |

| 212.0-220.0 °C | [4] | |

| Appearance | White to beige crystalline powder | [1][5] |

| Solubility | Soluble in water (>100 g/L) | [1][2] |

| Storage Temperature | 2-30°C | |

| CAS Number | 821-48-7 | [2] |

Spectral Data

| Technique | Description | Source(s) |

| ¹H NMR | In DMSO-d6, characteristic peaks are observed at approximately 3.95 ppm (triplet, 4H, -CH₂-Cl), 3.45 ppm (triplet, 4H, -CH₂-N), and a broad singlet around 10.1 ppm (2H, NH₂⁺).[7] | [7] |

| ¹³C NMR | Spectra are available and consistent with the structure.[1][8] In Polysol, peaks are expected for the two distinct carbon environments.[8] | [1][8] |

| Infrared (IR) Spectroscopy | The IR spectrum conforms to the structure of this compound.[1][9] | [1][9] |

| Mass Spectrometry (MS) | Under Electrospray Ionization (ESI-MS/MS), the protonated free base [M+H]⁺ is observed at m/z 142.0.[7] Electron Ionization (EI-MS) shows the molecular ion [M]⁺ of the free base at m/z 141.[7][10] | [7][10] |

Experimental Protocols

Synthesis: Chlorination of Diethanolamine (B148213)

A prevalent method for synthesizing this compound is the reaction of diethanolamine with thionyl chloride (SOCl₂).[1][11][12]

Materials:

-

Thionyl chloride (0.66 mol)[11]

-

Methanol (B129727) (for quenching, 20 mL)[1][12][13]

Procedure:

-

In a 1 L round-bottom flask, combine 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[1][12][13]

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. This addition is exothermic and may require cooling. A solid suspension may form immediately.[1][13]

-

Warm the mixture to approximately 50°C; the initial suspension should dissolve.[1][12][13]

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. The crystalline hydrochloride salt product will precipitate during reflux.[1][12][13]

-

After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol to neutralize excess thionyl chloride.[1][12][13]

-

Remove the solvents under reduced pressure using a rotary evaporator to obtain the white crystalline product.[1][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 3. benchchem.com [benchchem.com]

- 4. Bis(2-chloroethyl)amine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

- 6. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Bis(2-chloroethyl)amine hydrochloride, 98% Each | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 10. Bis(2-chloroethyl)amine hydrochloride(821-48-7) MS [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

Water solubility of bis(2-chloroethyl)ammonium chloride

An In-depth Technical Guide on Bis(2-chloroethyl)ammonium Chloride: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Nor-nitrogen mustard hydrochloride (CAS No: 821-48-7), is a vital organic compound widely utilized as a reactive intermediate in organic synthesis.[1] Its primary significance lies in its role as a key precursor for the production of nitrogen mustard-based alkylating agents, a class of compounds extensively used in chemotherapy for treating various cancers.[2][3] The high reactivity of its two chloroethyl groups allows for the alkylation of nucleophilic sites on biological macromolecules, a property that is fundamental to the cytotoxic action of the drugs derived from it.[4][5] This technical guide provides a comprehensive overview of its water solubility, detailed experimental protocols for its synthesis and analysis, and the biological pathways associated with its derivatives.

Physicochemical Properties

This compound is a white to beige crystalline powder.[6][7] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 821-48-7 | [8] |

| Molecular Formula | C₄H₁₀Cl₃N | [8] |

| Molecular Weight | 178.49 g/mol | [7] |

| Appearance | White to beige crystalline powder | [6][7] |

| Melting Point | 212-215 °C (with decomposition) | [8][9] |

| Water Solubility | >100 g/L | [8][9] |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | [10] |

Experimental Protocols

Detailed methodologies for the determination of water solubility, chemical synthesis, and analytical characterization are crucial for researchers working with this compound.

Determination of Water Solubility

This protocol describes a standard method for determining the aqueous solubility of this compound.[11]

Objective: To quantify the solubility of this compound in water at a constant temperature.

Materials:

-

This compound

-

Deionized water

-

Stir plate and magnetic stir bar

-

Constant temperature bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Equilibration: Maintain a constant temperature for the deionized water using the temperature bath.

-

Saturation: To a fixed volume of the temperature-controlled water, add increasing, pre-weighed amounts of this compound.

-

Stirring: Stir the solution vigorously using a magnetic stirrer until a saturated solution is achieved, indicated by the presence of undissolved solid material.

-

Settling: Allow the undissolved solid to settle by ceasing stirring and letting the solution stand.

-

Separation: Carefully centrifuge an aliquot of the supernatant to remove any suspended solid particles.

-

Quantification: Analyze the concentration of the dissolved solute in the clear supernatant using a validated HPLC method.[11] This involves creating a calibration curve with standard solutions of known concentrations to accurately determine the concentration in the saturated sample.[11]

Synthesis of this compound

The most common synthetic route involves the reaction of diethanolamine (B148213) with thionyl chloride.[2][12]

Objective: To synthesize this compound from diethanolamine.

Materials:

-

Diethanolamine

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (anhydrous)

-

Methanol

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous 1,2-dichloroethane.[12]

-

Slowly add 51.0 mL of thionyl chloride to the stirred mixture. A solid suspension will form immediately.[12]

-

Warm the mixture to approximately 50°C to dissolve the initial suspension.[12]

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During the reflux period, the solid will dissolve and then a crystalline solid will reappear.[12]

-

After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.[12]

-

Remove the solvents under reduced pressure using a rotary evaporator. The resulting white crystalline material is this compound, typically obtained in a quantitative yield.[12]

-

The crude product can be purified by recrystallization from a suitable solvent system like methanol/ether.[7]

Analytical Characterization (HPLC Method)

Purity analysis is essential to ensure the quality of the synthesized compound. A reverse-phase HPLC method is commonly employed.[2][6]

Objective: To determine the purity of a this compound sample.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[2]

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

-

Flow Rate: 1.0 mL/min.[2]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 1.0 mg/mL) in a suitable diluent like water.[6]

-

Sample Preparation: Prepare the test sample solution at the same concentration as the standard.[6]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the percentage purity by comparing the area of the main peak in the sample chromatogram to the total peak area.[2]

Workflows and Signaling Pathways

The utility of this compound in drug development stems from its role as a precursor to potent DNA alkylating agents. The following diagrams illustrate its synthesis and the mechanism of action of its derivatives.

Synthesis Workflow

The synthesis of this compound is a straightforward chemical process that can be represented as a logical workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. echemi.com [echemi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 10. Nitrogen Mustards -Medicinal Chemistry --------College of Pharmacy | PDF [slideshare.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Stability and Storage of Bis(2-chloroethyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Bis(2-chloroethyl)ammonium chloride, a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based chemotherapeutic agents. Understanding its stability profile is paramount for ensuring its quality, safety, and effectiveness in research and drug development.

Core Stability Profile

This compound is a white to beige crystalline powder that is generally stable when stored under recommended conditions.[1][2][3][4] However, its reactivity, which is essential for its function as an alkylating agent precursor, also makes it susceptible to degradation under adverse conditions. The compound is notably hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the stability and physical properties of this compound.

| Parameter | Value | References |

| Melting Point | 212-215 °C (with decomposition) | [6][7] |

| Recommended Storage Temperature | 2-30 °C | |

| Store below +30 °C | [3][4][5] | |

| Store below 15 °C | [6] | |

| Solubility in Water | >100 g/L | [7] |

Factors Affecting Stability

Several environmental factors can influence the stability of this compound. The logical relationship between these factors and the degradation of the compound is illustrated in the diagram below.

Caption: Factors influencing the stability of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on safety data sheets and supplier information:

-

Temperature: Store in a cool, dry place, generally between 2°C and 30°C. For enhanced stability, some sources recommend storing below 15°C.[6]

-

Atmosphere: Due to its hygroscopic nature, it is crucial to store the compound in a dry environment.[5] Containers should be tightly closed to prevent moisture absorption.[2][3][8]

-

Containers: Store in the original, tightly sealed container.[2][8] The container should be impervious, break-resistant, and made of a corrosion-resistant material.[1][2] Metal containers should be avoided as the compound may be corrosive to metals.[1][8]

-

Incompatibilities: Store separately from strong bases, oxidizing agents, and foodstuffs.[2][6]

Experimental Protocols: Stability Testing Workflow

Caption: A typical experimental workflow for chemical stability testing.

Mechanism of Action and Reactivity

The high reactivity of this compound is central to its utility as a precursor for DNA alkylating agents. This reactivity is driven by the intramolecular cyclization of one of the chloroethyl groups to form a highly electrophilic aziridinium (B1262131) ion. This intermediate is then susceptible to nucleophilic attack by biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA. This process can occur a second time, leading to interstrand cross-links in the DNA, which disrupts replication and transcription, ultimately leading to cell death. This mechanism is fundamental to the cytotoxic effects of the nitrogen mustards derived from this compound.

Handling and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. It is harmful if swallowed and causes severe skin burns and eye damage.[8] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[6] Handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][6] In case of spills, follow appropriate clean-up procedures to avoid generating dust.[2]

References

- 1. sdfine.com [sdfine.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | Benchchem [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

Nor-nitrogen mustard hydrochloride chemical structure

An In-depth Technical Guide on Nor-Nitrogen Mustard Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-nitrogen mustard hydrochloride, also known by its IUPAC name 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride and CAS number 821-48-7, is a bifunctional alkylating agent.[1] It belongs to the nitrogen mustard class of compounds, which were among the first agents used for cancer chemotherapy.[2] Structurally, it is a secondary amine with two 2-chloroethyl groups, differing from the more commonly known nitrogen mustard (mechlorethamine or mustine) by the absence of a methyl group on the nitrogen atom. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly other chemotherapeutic agents like cyclophosphamide (B585) and piperazine (B1678402) derivatives.[1][3][4] Its high reactivity, which is central to its biological activity, necessitates careful handling under controlled conditions.[3]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and mechanism of action of nor-nitrogen mustard hydrochloride.

Chemical Structure and Identification

Nor-nitrogen mustard hydrochloride is the hydrochloride salt of bis(2-chloroethyl)amine (B1207034). The presence of the two electrophilic chloroethyl groups makes it a potent alkylating agent.[1]

-

IUPAC Name: 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[5]

-

CAS Number: 821-48-7[5]

-

Molecular Formula: C₄H₉Cl₂N·HCl or C₄H₁₀Cl₃N[6]

-

Synonyms: 2,2'-Dichlorodiethylamine hydrochloride, Bis(2-chloroethyl)amine hydrochloride, Nor-HN2 hydrochloride[5][6]

Physicochemical Properties

Nor-nitrogen mustard hydrochloride is a white to beige crystalline powder.[6][7] It is soluble in water, sparingly soluble in alcohols, and insoluble in solvents like toluene (B28343) and acetone.[3][5] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 178.49 g/mol | [5][7] |

| Appearance | White to beige crystalline powder | [6][7] |

| Melting Point | 210-215 °C | [5][7] |

| Boiling Point | 204.2 °C at 760 mmHg | [7] |

| Solubility | Soluble in water | [3][5][6] |

| Density | 1.125 g/cm³ | [7] |

Synthesis

The primary and most common method for synthesizing nor-nitrogen mustard hydrochloride is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂).[8][9][10] The thionyl chloride acts as a chlorinating agent, converting the hydroxyl groups of diethanolamine into chloro groups.

Experimental Protocol: Synthesis from Diethanolamine

This protocol is based on established laboratory procedures for the synthesis of bis(2-chloroethyl)amine hydrochloride.[8][9]

Materials:

-

Diethanolamine (0.30 mole)

-

Thionyl chloride (0.66 mole)

-

1,2-Dichloroethane (anhydrous, 300 mL)

-

Methanol (20 mL)

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add diethanolamine to 300 mL of 1,2-dichloroethane.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add thionyl chloride dropwise to the stirred solution. An immediate formation of a solid suspension will be observed. The slow addition is crucial to control the exothermic reaction.[9]

-

After the complete addition of thionyl chloride, remove the ice bath and warm the mixture to approximately 50°C. The suspension should dissolve.

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During this period, the product will precipitate as a crystalline solid.[8][9]

-

After reflux, cool the mixture to room temperature.

-

Carefully and slowly add methanol to the flask to quench any unreacted thionyl chloride.[9]

-

Remove the solvents under vacuum to obtain the crude white crystalline product.[8]

-

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.[9]

Safety Precautions: This synthesis must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][9]

Mechanism of Action and Biological Activity

Mechanism of DNA Alkylation

The cytotoxic effects of nor-nitrogen mustard hydrochloride are attributed to its ability to act as a potent DNA alkylating agent.[1][11] The mechanism is a two-step process initiated by an intramolecular cyclization.

-

Formation of the Aziridinium (B1262131) Ion: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion. This intramolecular cyclization forms a highly reactive and electrophilic three-membered ring called an aziridinium (or ethylenimonium) ion.[1][12] This is the rate-determining step.

-

DNA Alkylation: The strained aziridinium ring is readily opened by a nucleophilic attack from a DNA base. The most common site of alkylation is the N7 position of guanine (B1146940).[12]

-

Cross-linking: Since the molecule possesses a second chloroethyl arm, the process can repeat, forming a second aziridinium ion. This can then react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[12][13]

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[11][13] This irreparable DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[12]

Cytotoxicity and Experimental Protocol

Experimental Protocol: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for determining the IC₅₀ of a compound.[11]

Objective: To determine the concentration of nor-nitrogen mustard hydrochloride that inhibits the growth of a cancer cell line by 50%.

Materials:

-

Cancer cell line (e.g., HL-60 leukemia, PC-3 prostate)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Nor-nitrogen mustard hydrochloride stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of nor-nitrogen mustard hydrochloride in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value is determined from this curve as the concentration that causes a 50% reduction in cell viability.[11]

Conclusion

Nor-nitrogen mustard hydrochloride is a foundational alkylating agent with significant applications as a reactive intermediate in the synthesis of anticancer drugs. Its mechanism of action, involving the formation of a reactive aziridinium ion and subsequent DNA cross-linking, is characteristic of the nitrogen mustard class and is the basis for its potent cytotoxicity. The well-established synthesis protocol allows for its preparation for further research and development. While specific biological activity data for this particular compound is sparse in the public domain, established protocols like the MTT assay can be readily employed to quantify its efficacy in various cancer cell lines, providing a basis for the development of novel therapeutics. Due to its hazardous nature, all handling and synthesis of this compound must be conducted with stringent safety measures in place.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrogen Mustard Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Bis(2-chloroethyl)amine hydrochloride, 98% 100g; Plastic bottle | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 6. britiscientific.com [britiscientific.com]

- 7. echemi.com [echemi.com]

- 8. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

Spectral and Mechanistic Analysis of Bis(2-chloroethyl)amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of bis(2-chloroethyl)amine (B1207034) hydrochloride, a significant compound in pharmaceutical research, particularly as a precursor to nitrogen mustard-based chemotherapeutic agents.[1] The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, the experimental protocols for acquiring these spectra, and a visualization of its mechanism of action as a DNA alkylating agent.

Spectral Data

The structural identity of bis(2-chloroethyl)amine hydrochloride can be confirmed through various spectroscopic techniques. The key NMR and IR data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1]

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Triplet | 4H | -CH₂-Cl |

| ~3.4 | Triplet | 4H | -CH₂-N |

| Broad Signal | Singlet | 2H | -NH₂⁺- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~48.5 | -CH₂-N |

| ~39.0 | -CH₂-Cl |

Note: The specific chemical shifts are dependent on the solvent used for analysis.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data can be obtained using techniques such as Potassium Bromide (KBr) wafer or Attenuated Total Reflectance (ATR).[4][5]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3050 | Strong, Broad | N-H stretch (amine salt) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1400-1600 | Medium | N-H bend |

| 1050-1150 | Strong | C-N stretch |

| 650-750 | Strong | C-Cl stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of bis(2-chloroethyl)amine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[2][6]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Wafer Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of bis(2-chloroethyl)amine hydrochloride with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment, which is automatically subtracted from the sample spectrum.

-

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Mechanism of Action: DNA Alkylation

Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard, a class of compounds known for their cytotoxic effects through DNA alkylation.[1] The mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being the most common target.[1] This process can lead to DNA cross-linking, replication arrest, and ultimately, apoptosis.

Caption: Mechanism of DNA alkylation by bis(2-chloroethyl)amine.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(2-chloroethyl)amine | C4H9Cl2N | CID 9533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]

The Core Biological Activity of Bifunctional Alkylating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional alkylating agents represent a cornerstone in the armamentarium of cancer chemotherapy.[1] Their clinical utility stems from their ability to induce cytotoxic lesions in rapidly proliferating cancer cells by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[2] This guide provides an in-depth exploration of the biological activity of these agents, focusing on their mechanism of action, the cellular responses they elicit, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: DNA Cross-linking

The defining characteristic of bifunctional alkylating agents is the presence of two reactive alkylating groups, enabling them to form covalent cross-links within and between DNA strands, as well as between DNA and proteins.[3][4] This cross-linking activity is considered the primary driver of their cytotoxic effects.[2]

The process begins with the formation of highly reactive carbonium ion intermediates, which then attack electron-rich sites on DNA bases.[5] The N7 position of guanine (B1146940) is the most frequent site of alkylation, though other positions on guanine and adenine, as well as cytosine, can also be targeted.[6] Following the initial "mono-alkylation" of a base, the second reactive group can then alkylate a nearby nucleophile, resulting in a cross-link.[7]

There are three main types of DNA cross-links induced by bifunctional alkylating agents:

-

Intrastrand Cross-links: These occur between two bases on the same DNA strand.[8]

-

Interstrand Cross-links (ICLs): These form a covalent bridge between the two complementary strands of the DNA double helix.[3][8] ICLs are considered the most cytotoxic lesions as they pose a significant block to DNA replication and transcription.[3][4]

-

DNA-Protein Cross-links (DPCs): These lesions covalently link DNA to nuclear proteins.[9][10] DPCs are also highly toxic and can severely impair essential cellular processes.[9][10]

The formation of these cross-links distorts the DNA helix, interfering with the fundamental processes of DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[11]

Quantitative Data Presentation

The cytotoxic potency of bifunctional alkylating agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line, exposure time, and the specific assay used. The following tables summarize representative IC50 values for several common bifunctional alkylating agents against various cancer cell lines.

| Agent | Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference(s) |

| Cisplatin | A2780 | Ovarian Cancer | 48 | ~2-5 | [12] |

| SKOV-3 | Ovarian Cancer | 24 | 2-40 | [12] | |

| 5637 | Bladder Cancer | 48 | 1.1 | [13] | |

| HT-1376 | Bladder Cancer | 48 | 2.75 | [13] | |

| Carmustine (B1668450) (BCNU) | U87MG | Glioblastoma | Not Specified | 54.40 | [14] |

| Malme-3M | Melanoma | Not Specified | 20 | [15] | |

| SK-CO-1 | Colon Adenocarcinoma | Not Specified | 31.13 | [16] | |

| Melphalan (B128) | HL-60 | Promyelocytic Leukemia | Not Specified | ~10 | [17] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | Varies | [18] | |

| Chlorambucil | Varies | Varies | Varies | Varies | [19] |

Note: IC50 values are highly dependent on experimental conditions and should be considered as indicative rather than absolute.

Signaling Pathways

The DNA damage induced by bifunctional alkylating agents triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate. Key pathways involved include the DNA damage response (DDR), p53 signaling, and NF-κB signaling.

DNA Damage Response and p53 Activation

Upon detection of DNA cross-links, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases are activated.[6][20] These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[10] A critical target of these kinases is the tumor suppressor protein p53.[10][21] Phosphorylation of p53 prevents its degradation by the E3 ubiquitin ligase MDM2, leading to its stabilization and accumulation in the nucleus.[10][22] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair (e.g., GADD45), and apoptosis (e.g., BAX, PUMA).[10][20] This provides the cell with an opportunity to repair the damage; however, if the damage is too extensive, p53 will trigger the apoptotic cascade.[17]

NF-κB Signaling

Bifunctional alkylating agents can also induce the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[23] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. DNA damage can trigger signaling cascades that lead to the activation of the IκB kinase (IKK) complex.[23] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. The activation of NF-κB can sometimes counteract the pro-apoptotic signals initiated by p53, contributing to drug resistance.[23]

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of bifunctional alkylating agents. These assays are crucial for determining cytotoxicity, elucidating mechanisms of action, and identifying potential resistance mechanisms.

Cytotoxicity Assays

These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells.

The SRB assay is a colorimetric assay that indirectly measures cell density by staining total cellular protein.[3][24]

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of the bifunctional alkylating agent for a specified duration (e.g., 48-72 hours).[25]

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[24]

-

Wash the plates with water to remove TCA and air dry.[3]

-

Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[24]

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.[24]

-

Solubilize the protein-bound dye with 10 mM Tris base solution.[24]

-

Measure the absorbance at approximately 540-565 nm using a microplate reader.[24][25]

-

The MTT assay is another colorimetric assay that measures cell viability based on mitochondrial metabolic activity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with the alkylating agent for the desired time.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

DNA Damage Assays

These assays are used to detect and quantify the DNA lesions induced by alkylating agents.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[26][27]

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.[26]

-

Protocol:

-

Harvest treated and control cells and resuspend them in low melting point agarose.

-

Layer the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a cold lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.[27]

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.[27]

-

Apply an electric field to separate the damaged DNA from the nucleoid.[27]

-

Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.[27]

-

Several methods can be used to specifically quantify ICLs.

-

Alkaline Elution Assay:

-

Principle: This technique measures the rate at which DNA passes through a filter under denaturing (alkaline) conditions. DNA containing ICLs is larger and elutes more slowly than non-cross-linked DNA.[4]

-

Protocol:

-

Radiolabel the DNA of the cells with an appropriate isotope (e.g., ³H-thymidine).

-

Treat cells with the alkylating agent.

-

Layer the cells onto a filter and lyse them.

-

Elute the DNA with an alkaline buffer at a constant flow rate, collecting fractions over time.[4]

-

Measure the radioactivity in each fraction and on the filter to determine the elution rate.[4]

-

The frequency of ICLs is calculated based on the decreased elution rate of DNA from treated cells compared to control cells.[4]

-

-

Apoptosis Assays

These assays detect the induction of programmed cell death.

This is a widely used method to distinguish between viable, apoptotic, and necrotic cells.[8]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

-

Protocol:

-

Harvest treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

-

Incubate for 15-20 minutes at room temperature in the dark.[9]

-

Analyze the stained cells by flow cytometry.[8]

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

-

Western blotting can be used to detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP.[5][28]

-